1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-methylphenyl group at the 1-position and a 4-methylbenzyl substituent at the 5-position. Its molecular formula is C₂₁H₂₀N₄O, with a molecular weight of 344.41 g/mol.
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-9-16(10-8-14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWLIYWWPIBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 2-methylphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent such as ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for various therapeutic applications due to its structural properties, which allow it to interact with biological targets effectively.
1. Antimicrobial Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, a synthesis of novel derivatives demonstrated promising in vitro activity against various bacterial and fungal strains. Compounds synthesized through cyclization reactions exhibited higher efficacy compared to standard antimicrobial agents, indicating their potential as new antimicrobial agents .
2. Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. A series of compounds were synthesized and evaluated for their ability to inhibit inflammation in animal models. These compounds showed lower toxicity and ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, suggesting their suitability as safer alternatives for treating inflammatory conditions .
3. Anticancer Activity
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Some compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. The structure-activity relationship studies have provided insights into how modifications can enhance potency against specific cancer types.
Case Studies
Here are notable case studies illustrating the applications of pyrazolo[3,4-d]pyrimidine derivatives:
Biological Activity
The compound 1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving 2-methylbenzylamine and appropriate aldehydes.
- Cyclization : Using hydrazine hydrate with a pyrimidine precursor under reflux conditions.
Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact through greener chemistry approaches .
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown potential against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Specific growth inhibitory concentrations (GI50) were reported at 3.79 µM for MCF7 and 12.50 µM for SF-268 .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for several kinases and phosphodiesterases (PDEs), which are implicated in cancer progression and other diseases .
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against A549 lung cancer cells, with IC50 values indicating significant antitumor activity .
- Comparative Analysis : The compound was compared with structurally similar analogs to determine differences in biological activity. The unique combination of methyl and phenyl groups may confer distinct pharmacological properties compared to its analogs .
Potential Applications
The diverse biological activities exhibited by this compound suggest potential applications in:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.
- Cognitive Disorders : Some derivatives have been explored for their potential in treating cognitive function disorders due to their PDE inhibitory effects .
Comparison with Similar Compounds
Key Observations:
- Electron-donating vs. electron-withdrawing groups : Methyl groups (target compound) likely improve metabolic stability compared to bromine or chlorine substituents but may reduce binding affinity to electrophilic targets .
- Heterocyclic modifications : Piperazinyl (e.g., ) or urea (e.g., ) substitutions enhance solubility and pharmacological efficacy, whereas the target compound’s benzyl groups prioritize lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving condensation of substituted pyrazole precursors with aromatic aldehydes (e.g., 4-methylbenzaldehyde) under acidic conditions (e.g., acetic acid/water mixtures) is commonly employed . Optimization can include varying solvents (ethanol, DMF), catalysts (p-toluenesulfonic acid), and temperature gradients to enhance yield and purity. For example, refluxing in ethanol/water (4:1 v/v) improves cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FT IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N–H) vibrations (~3200–3300 cm⁻¹) .
- 1H/13C NMR : Confirm substituent integration and aromatic proton environments (e.g., singlet for NH at ~7.26 ppm) .
- X-ray crystallography : Resolve non-planar conformations and dihedral angles between aromatic rings (e.g., pyrimidine vs. methylphenyl groups) to validate steric effects .
Q. How can researchers assess the compound's preliminary biological activity in vitro?
- Methodological Answer : Use enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) with purified proteins, followed by cell-based viability assays (MTT or ATP-luciferase) at concentrations ranging from 1–100 µM. Include positive controls (e.g., known PDE inhibitors) and validate dose-response curves .
Advanced Research Questions
Q. How do computational models predict the physicochemical and pharmacokinetic properties of this compound, and what limitations exist?
- Methodological Answer : Tools like ACD/Labs Percepta or SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For example, a TPSA <140 Ų suggests oral bioavailability, but molecular dynamics simulations are required to assess membrane permeability . Validate predictions with experimental solubility (e.g., shake-flask method) and metabolic stability assays (microsomal incubation) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs : Synthesize derivatives (e.g., fluorinated or methoxy-substituted variants) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in IC50 values across cell lines or species .
Q. How does the compound's crystal packing and intermolecular interactions influence its stability and formulation?
- Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking between aromatic rings, which affect solubility and polymorph formation . Pair with differential scanning calorimetry (DSC) to identify thermodynamically stable forms for drug formulation .
Q. What advanced synthetic strategies enable regioselective functionalization of the pyrazolo[3,4-d]pyrimidin-4-one core?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation or acylation steps .
- Cross-coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the 5-position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for high-temperature steps like cyclocondensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
